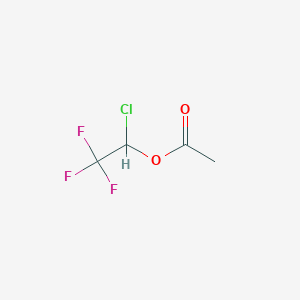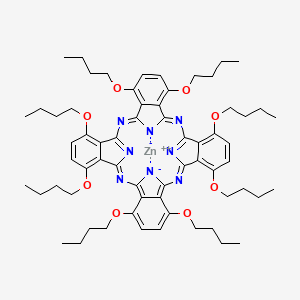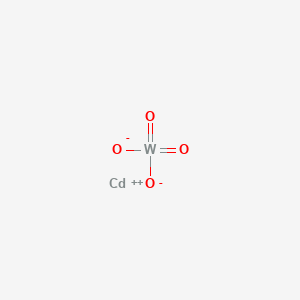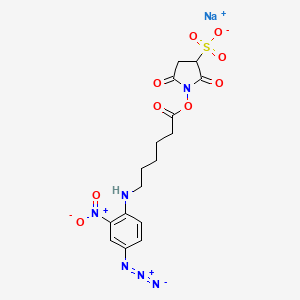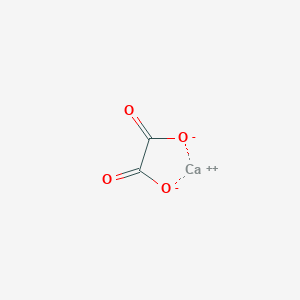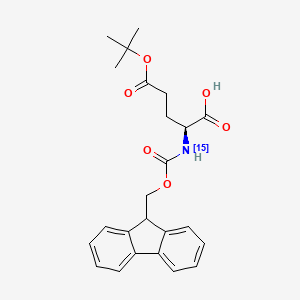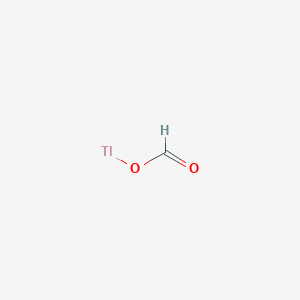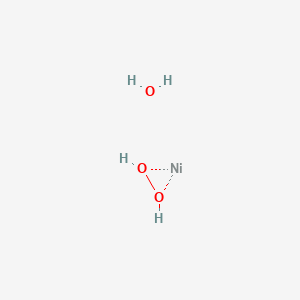
Nickel(II) peroxide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) peroxide hydrate, with the chemical formula NiO₂·xH₂O, is a compound containing nickel in the +2 oxidation state. It consists of nickel ions (Ni²⁺) coordinated with peroxide ions (O₂²⁻) and water molecules. The value of ‘x’ in the formula represents the variable number of water molecules associated with the compound. This compound is a solid material that can be synthesized and has several interesting properties.
Méthodes De Préparation
a. Synthetic Routes
There are several methods to synthesize nickel(II) peroxide hydrate:
Direct Reaction: this compound can be prepared by reacting nickel(II) salts (such as nickel sulfate or nickel chloride) with hydrogen peroxide (H₂O₂).
Precipitation: Mixing a solution of a nickel(II) salt with an alkaline solution (such as sodium hydroxide) can lead to the precipitation of nickel(II) hydroxide, which can then be oxidized to form the peroxide hydrate.
Hydrothermal Synthesis: High-temperature and high-pressure hydrothermal conditions can be used to prepare this compound.
b. Industrial Production
Industrial production methods for this compound are not widely documented. laboratory-scale synthesis methods can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Nickel(II) peroxide hydrate undergoes various chemical reactions:
Oxidation: It can act as an oxidizing agent, releasing oxygen gas (O₂) upon decomposition.
Reduction: Under certain conditions, it can be reduced to form nickel(II) hydroxide or other nickel compounds.
Substitution: this compound can participate in ligand exchange reactions, where water molecules are replaced by other ligands.
Common reagents and conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents such as hydrazine or sodium borohydride.
Substitution: Various ligands (e.g., ammonia, chloride ions).
Major products:
- Upon decomposition, this compound yields nickel(II) hydroxide (Ni(OH)₂) and oxygen gas.
Applications De Recherche Scientifique
Nickel(II) peroxide hydrate finds applications in:
Battery Manufacturing: It can be used as a cathode material in rechargeable batteries.
Catalysis: As a catalyst in various chemical reactions.
Materials Science: Studying its properties and behavior in different environments.
Mécanisme D'action
The exact mechanism of action for nickel(II) peroxide hydrate’s effects is not well-documented. its role as a catalyst and its redox properties contribute to its functionality in various applications.
Comparaison Avec Des Composés Similaires
Nickel(II) peroxide hydrate is unique due to its peroxide ligands. Similar compounds include:
Nickel(II) oxide (NiO): Lacks peroxide ligands.
Nickel(II) hydroxide (Ni(OH)₂): Contains hydroxide ligands but no peroxide.
Nickel(II) acetate (Ni(CH₃COO)₂): Different ligands and properties.
Propriétés
Numéro CAS |
86676-91-7 |
|---|---|
Formule moléculaire |
H4NiO3 |
Poids moléculaire |
110.724 g/mol |
Nom IUPAC |
hydrogen peroxide;nickel;hydrate |
InChI |
InChI=1S/Ni.H2O2.H2O/c;1-2;/h;1-2H;1H2 |
Clé InChI |
FDEQIQCNKZPJQR-UHFFFAOYSA-N |
SMILES canonique |
O.OO.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)

![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)
